Antiarone I
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Overview
Description
Antiarone I is a naturally occurring compound found in certain plant species. It belongs to the class of flavonoids, which are known for their diverse biological activities. The molecular formula of this compound is C26H30O6, and it has a molecular weight of 438.513 Da . This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiarone I can be achieved through biomimetic total synthesis. One approach involves starting with substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form a five-member core ring. This key step is mediated by indium trichloride tetrahydrate (InCl3·4H2O), which is a novel procedure for prenylated systems .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Antiarone I undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like aluminum chloride (AlCl3) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antiarone I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid synthesis and reactivity.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Antiarone I involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Antiarone A: Another flavonoid with similar structural features and biological activities.
Antiarone K: Known for its antiparasitic and antitumor properties.
Uniqueness: Antiarone I is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for studying the structure-activity relationships of flavonoids and their potential therapeutic applications.
Properties
CAS No. |
130756-22-8 |
---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-16-10-19(18(9-7-15(3)4)25(30)26(16)31-5)22-13-21(29)24-20(28)11-17(27)12-23(24)32-22/h6-7,10-12,22,27-28,30H,8-9,13H2,1-5H3 |
InChI Key |
RYBGOKVPJPOMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1OC)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Origin of Product |
United States |
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